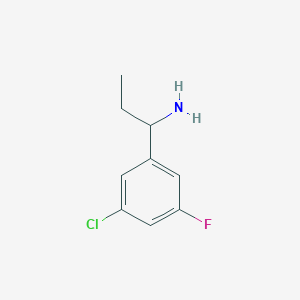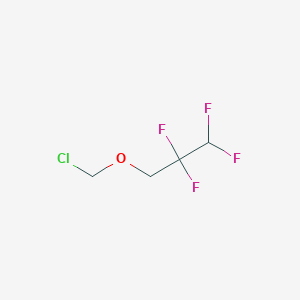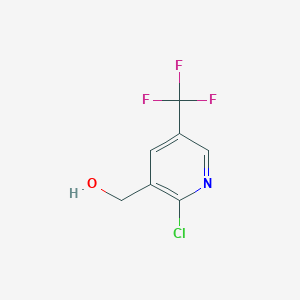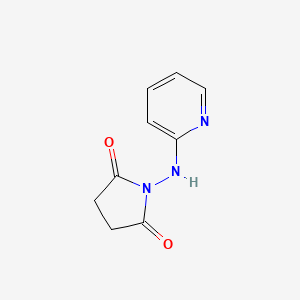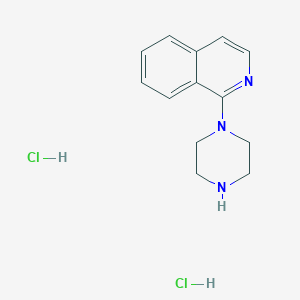
1-Piperazin-1-yl-isoquinoline dihydrochloride
Overview
Description
1-Piperazin-1-yl-isoquinoline dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PIPER, and it is a heterocyclic compound that contains a piperazine ring and an isoquinoline ring. The chemical formula of 1-Piperazin-1-yl-isoquinoline dihydrochloride is C13H16Cl2N2, and its molecular weight is 276.19 g/mol.
Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Compounds similar to 1-Piperazin-1-yl-isoquinoline dihydrochloride have been synthesized, showing distinctive luminescent properties. These include naphthalimide model compounds with piperazine substituents, which exhibit fluorescence quantum yields that are characteristic of pH probes. The fluorescence of these compounds can be quenched by a photo-induced electron transfer (PET) process, which is influenced by the protonation or quaternization of the alkylated amine donor (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Identification of Antihypertensive Drug Metabolites
Research has also been conducted on compounds structurally related to 1-Piperazin-1-yl-isoquinoline dihydrochloride in the context of drug metabolism. For example, the metabolites of the antihypertensive drug prazosin, which have structural similarities, were synthesized and identified, providing insight into the drug's metabolism and potential therapeutic effects (Althuis & Hess, 1977).
Antidepressant and Antipsychotic Activity
Further studies have explored the antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, which includes compounds with piperazin-1-yl structures. These compounds have shown significant antidepressant activity and remarkable antipsychotic properties in specific tests, highlighting their potential in psychiatric medication (Zajdel et al., 2013).
Crystal Structures of Piperazine Substituted Compounds
Research has also focused on the crystal structures of various piperazine-substituted compounds. Such studies are crucial for understanding the molecular arrangement and potential applications of these compounds in various fields, including pharmaceuticals (Ullah & Altaf, 2014).
Synthesis of Piperazine Substituted Quinolones
The synthesis of piperazine-substituted quinolones has been explored, with specific focus on developing compounds for various applications, including potentially as pharmaceuticals (Fathalla & Pazdera, 2017).
Anticancer Activity and VEGFR-2 Inhibition
Research into novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles has shown significant antiproliferative activity through VEGFR-2-TK inhibition, demonstrating potential applications in cancer treatment (Hassan et al., 2021).
properties
IUPAC Name |
1-piperazin-1-ylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWNYSDNFITLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-isoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)
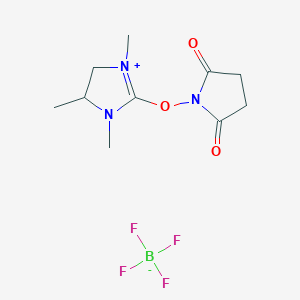
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)
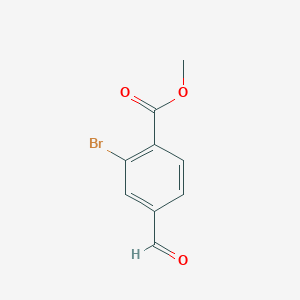
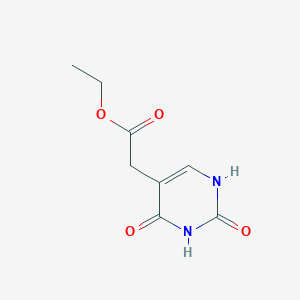

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
